molecular formula C16H16ClNO3 B296525 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

Cat. No. B296525
M. Wt: 305.75 g/mol
InChI Key: CPLRZEQGZMMGIA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide, also known as CEPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice among researchers. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition by 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide leads to its anti-inflammatory and analgesic effects. 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has also been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide can inhibit the growth of cancer cells and induce apoptosis. 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins. In vivo studies have shown that 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is its potential applications in cancer treatment and pain management. 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has also been shown to have low toxicity, making it a safe choice for research purposes. However, one of the limitations of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that further studies are needed to fully understand the potential side effects and long-term effects of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide.

Future Directions

There are many potential future directions for the research of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide. Another area of research is the investigation of the potential applications of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide, which can aid in the development of more effective and safe treatments.
In conclusion, 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide is a promising chemical compound that has shown potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and analgesic effects make it a popular choice among researchers. However, further studies are needed to fully understand its mechanism of action and potential side effects. The future directions of research for 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide are vast, and it will be interesting to see the potential applications of this compound in the future.

Synthesis Methods

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide.

Scientific Research Applications

5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has been widely used in scientific research for its potential applications in various fields. One of the main areas of research is cancer treatment. Studies have shown that 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H16ClNO3/c1-3-21-15-7-5-4-6-13(15)18-16(19)12-10-11(17)8-9-14(12)20-2/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

CPLRZEQGZMMGIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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